molecular formula C8H5BrN2O B042259 3-Bromo-1,6-naphthyridin-5(6H)-one CAS No. 1260665-60-8

3-Bromo-1,6-naphthyridin-5(6H)-one

Cat. No.: B042259
CAS No.: 1260665-60-8
M. Wt: 225.04 g/mol
InChI Key: DSLVZFMKYFFBMX-UHFFFAOYSA-N
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Description

3-Bromo-1,6-naphthyridin-5(6H)-one is an organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to another pyridine ring. The bromine atom at the 3-position and the ketone group at the 5-position make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one typically involves the bromination of 1,6-naphthyridin-5(6H)-one. One common method is the use of bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and reduce waste. The use of electrochemical methods for bromination is also gaining traction due to its environmental benefits, such as reduced hazardous waste and improved atom economy .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,6-naphthyridin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the ketone group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Bromo-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,6-naphthyridin-5(6H)-one largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridin-5(6H)-one: The parent compound without the bromine atom.

    3-Chloro-1,6-naphthyridin-5(6H)-one: A similar compound with a chlorine atom instead of bromine.

    3-Iodo-1,6-naphthyridin-5(6H)-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

3-Bromo-1,6-naphthyridin-5(6H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that its analogs may not be as effective for.

Properties

IUPAC Name

3-bromo-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVZFMKYFFBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624055
Record name 3-Bromo-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-60-8
Record name 3-Bromo-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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